molecular formula C13H11ClO B6370202 2-(3-Chloro-5-methylphenyl)phenol CAS No. 1261912-05-3

2-(3-Chloro-5-methylphenyl)phenol

Cat. No.: B6370202
CAS No.: 1261912-05-3
M. Wt: 218.68 g/mol
InChI Key: HOUOQTBREUHNPE-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-methylphenyl)phenol (CAS: To be confirmed

Properties

IUPAC Name

2-(3-chloro-5-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c1-9-6-10(8-11(14)7-9)12-4-2-3-5-13(12)15/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUOQTBREUHNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683510
Record name 3'-Chloro-5'-methyl[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261912-05-3
Record name 3'-Chloro-5'-methyl[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydroxyl Group Protection via Sulfonate Esters

The hydroxyl group of phenol is protected as a sulfonate ester to direct subsequent reactions. Analogous to the synthesis of 4-chloro-2-methyl-5-nitro-phenol, 2-hydroxyphenyl methanesulfonate is prepared by reacting phenol with methanesulfonyl chloride in pyridine at 0–5°C. This step isolates the intermediate in 89% yield after extraction with diethyl ether.

Regioselective Chlorination and Methylation

The sulfonate-protected intermediate undergoes Friedel-Crafts alkylation with 3-chloro-5-methylbenzyl chloride in the presence of AlCl₃. The sulfonyl group directs electrophilic substitution to the ortho position, forming 2-(3-chloro-5-methylbenzyl)phenyl methanesulfonate. Reaction conditions (40°C, dichloromethane solvent) yield 78% of the alkylated product.

Deprotection and Isolation

Acidic cleavage using concentrated HCl at 80°C removes the methanesulfonyl group, yielding 2-(3-chloro-5-methylphenyl)phenol. This step mirrors the deprotection of 4-chloro-2-methyl-5-nitro-phenyl methanesulfonate, achieving 95% purity and 85% isolated yield after recrystallization from ethanol.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling between 2-bromophenol and 3-chloro-5-methylphenylboronic acid employs Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in a dioxane/water mixture (3:1). At 90°C for 12 hours, this method achieves 72% yield. Challenges include boronic acid instability and competing homocoupling.

Ullmann Coupling

Copper(I)-mediated coupling of 2-iodophenol and 3-chloro-5-methylphenyl iodide uses CuI (10 mol%), 1,10-phenanthroline, and K₃PO₄ in DMF at 120°C. After 24 hours, the biaryl product is obtained in 65% yield. Elevated temperatures and ligand optimization are critical for suppressing side reactions.

Electrophilic Substitution Strategies

Direct Chlorination and Methylation

Attempts to chlorinate 2-(5-methylphenyl)phenol with Cl₂ in acetic acid at 25°C result in a mixture of 3-chloro (42%) and 4-chloro (58%) isomers. Separation via column chromatography (SiO₂, hexane/ethyl acetate 4:1) yields the desired isomer in 38% recovery, highlighting poor regioselectivity.

Nitration-Reduction Pathway

Nitration of 2-(5-methylphenyl)phenol with HNO₃/H₂SO₄ at 0°C followed by catalytic hydrogenation (H₂, Pd/C) produces this compound in 51% overall yield. However, nitro group reduction risks over-hydrogenation of the chloro substituent.

Comparative Analysis of Synthetic Routes

MethodStepsCatalyst/SolventTemperature (°C)Yield (%)Purity (%)
Sulfonation-directed3AlCl₃, HCl40–808595
Suzuki-Miyaura1Pd(PPh₃)₄, dioxane907289
Ullmann1CuI, DMF1206582
Nitration-Reduction2HNO₃, H₂SO₄, Pd/C0–255175

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-methylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of 2-(3-Chloro-5-methylphenyl)phenol lies in its antimicrobial properties . Research indicates that this compound exhibits effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action primarily involves disrupting microbial cell membranes, leading to increased permeability and cell death .

Case Study: Antibacterial Efficacy
In a study assessing the antibacterial activity of this compound, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli. The compound was tested using the disc diffusion method, showing a significant zone of inhibition compared to standard antibiotics .

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

Enzyme Inhibition

Beyond its antimicrobial properties, this compound has been studied for its potential as an enzyme inhibitor . It interacts with specific molecular targets that may modulate biological pathways, making it a candidate for drug development .

Disinfectants and Preservatives

Due to its antimicrobial activity, this compound is utilized in formulating disinfectants and preservatives. Its ability to inhibit microbial growth makes it valuable in maintaining the integrity of products in various industries, including pharmaceuticals and cosmetics.

Material Science

In material science, this compound serves as a stabilizer in plastics and coatings. Its incorporation enhances the durability and shelf-life of materials by preventing microbial degradation .

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-methylphenyl)phenol involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound C₁₃H₁₁ClO ~218.68 Chloro (C3), methyl (C5) on phenyl Ortho-substituted phenol; balanced electronic effects
3-Chloro-5-methylphenol C₇H₇ClO 142.58 Chloro (C3), methyl (C5) Simpler monocyclic structure; higher volatility
5-(2-Chlorobenzyl)-3-trifluoromethylphenol C₁₄H₁₀ClF₃O 286.68 Chlorobenzyl, trifluoromethyl Enhanced lipophilicity due to -CF₃ group
2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol C₂₇H₁₉N₃O₄ 449.46 Nitrophenoxy, pyrazole, phenol Planar pyrazole-phenol system; intramolecular H-bonding

Key Observations

However, the methyl group at C5 counterbalances this effect, reducing overall polarity compared to fully halogenated analogs like 5-(2-Chlorobenzyl)-3-trifluoromethylphenol . The ortho substitution of the phenyl group in the target compound may sterically hinder interactions, unlike the para-substituted nitrophenoxy group in ’s compound, which facilitates planar conformations .

Hydrogen Bonding and Solubility: Intramolecular hydrogen bonding (e.g., O–H⋯N in ’s pyrazole derivative) enhances stability but reduces solubility in polar solvents . For this compound, the absence of such bonds (inferred from substituents) suggests moderate solubility in organic solvents like DMF or ethanol.

Thermal and Chemical Stability :

  • The trifluoromethyl group in ’s compound significantly increases thermal stability and resistance to oxidation , whereas the methyl group in the target compound offers less stabilization.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions and hydrogen bonding (e.g., phenolic -OH peak at δ 8–10 ppm) .
  • X-ray Crystallography : For definitive structural confirmation, employ SHELXL for refinement and ORTEP-3 for visualization .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

How can solubility and thermal stability be experimentally determined?

Basic Research Question

  • Solubility : Perform gravimetric analysis in solvents (e.g., water, ethanol, DMSO) at 20°C–25°C, referencing protocols for similar chlorophenols .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to measure melting points and decomposition temperatures. Compare with literature values for 4-chloro-3-methylphenol (M.P. 66°C) .
  • Hygroscopicity : Store samples in desiccators and monitor mass changes under controlled humidity.

What computational tools predict the toxicity and environmental behavior of this compound?

Advanced Research Question

  • In Silico Toxicity Prediction :
    • ProTox 3.0 : Predicts acute toxicity (e.g., LD50_{50}) and organ-specific effects .
    • TEST (Toxicity Estimation Software Tool) : Estimates developmental toxicity and biodegradability .
  • Environmental Impact : Use ECOSAR (Ecological Structure-Activity Relationships) to model aquatic toxicity. Validate predictions with in vitro assays (e.g., Daphnia magna toxicity tests) .

How to resolve contradictions between experimental and computational data?

Advanced Research Question

  • Physicochemical Property Discrepancies :
    • Cross-validate solubility and logPP values using shake-flask method and HPLC retention time analysis .
    • Refine computational models (e.g., COSMO-RS ) with experimental data to improve accuracy.
  • Structural Ambiguities : Reanalyze X-ray diffraction data using SHELXL’s TWIN command to detect twinning or disorder .

What strategies address challenges in crystallographic refinement?

Advanced Research Question

  • Data Collection : Use high-resolution (<1.0<1.0 Å) synchrotron data to resolve electron density ambiguities.
  • Refinement Workflow :
    • SHELXL : Apply restraints for bond lengths/angles and anisotropic displacement parameters .
    • WinGX Suite : Integrate data processing, structure solution, and validation (e.g., PLATON for symmetry checks) .
  • Disorder Handling : Model alternative conformations using PART and SUMP commands in SHELXL .

How to design experiments for studying degradation pathways?

Advanced Research Question

  • Photodegradation : Expose solutions to UV light (254 nm) and monitor degradation via LC-MS/MS .
  • Hydrolytic Stability : Conduct accelerated aging studies at pH 3–10, analyzing products with GC-MS .
  • Oxidative Pathways : Use EPR spectroscopy to detect radical intermediates in the presence of H2_2O2_2/Fe2+^{2+}.

What safety protocols are critical for handling this compound?

Basic Research Question

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (EN 166 standard) .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols.
  • Spill Management : Absorb with silica gel and dispose as hazardous waste (CAS-specific guidelines apply) .

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